2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzeneacetic acid, ethyl ester
Description
This compound (CAS: 1351500-37-2; molecular formula: C₁₆H₂₂BFO₄) is a boronic ester derivative featuring a fluorine substituent at the 2-position and an ethyl ester group on the benzeneacetic acid backbone. It serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of fluorinated biaryl structures for pharmaceuticals and materials science . The pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and reactivity under mild catalytic conditions .
Properties
IUPAC Name |
ethyl 2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BFO4/c1-6-20-14(19)9-11-7-8-12(10-13(11)18)17-21-15(2,3)16(4,5)22-17/h7-8,10H,6,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLKSCIRMPIZOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(=O)OCC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
This compound is extensively used in scientific research due to its unique chemical properties. Some of its applications include:
Chemical Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in biological studies to investigate enzyme mechanisms and protein interactions.
Medicine: The compound is utilized in the development of new drugs and therapeutic agents.
Industry: It finds applications in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in chemical synthesis, it may act as a nucleophile or electrophile, facilitating various reactions. In biological studies, it may interact with specific enzymes or proteins, modulating their activity. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Ethyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
- Key Differences : Lacks the fluorine substituent at the 2-position.
- Lower molecular weight (294.17 g/mol vs. 308.16 g/mol for the fluorinated analog) due to missing fluorine . Purity: 95% (vs. 97–98% for fluorinated derivatives in commercial listings) .
2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid
- Key Differences : Fluorine at the 3-position instead of 2; carboxylic acid replaces ethyl ester.
- Impact :
Ethyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Key Differences : Chlorine substituent at 4-position; boronate at 3-position.
- Impact :
2-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid
- Key Differences : Ethyl ester replaced by carboxylic acid.
- Impact :
Structural and Functional Analysis Table
Biological Activity
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzeneacetic acid, ethyl ester is a compound that incorporates a fluorinated aromatic system and a boron-containing moiety. Its unique structure provides potential biological activities that are of interest in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound based on recent research findings.
The compound can be described by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H25BFNO4S |
| Molecular Weight | 369.27 g/mol |
| IUPAC Name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetic acid, ethyl ester |
| CAS Number | 1469440-25-2 |
The biological activity of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzeneacetic acid is largely attributed to its ability to interact with various biological targets through its boron atom and fluorine substituent. The boron-containing moiety allows for unique reactivity in biochemical pathways and can facilitate interactions with enzymes and receptors.
Antiviral Activity
Recent studies have highlighted the potential of boronic acid derivatives as inhibitors of viral proteases. For instance, compounds similar to 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzeneacetic acid have shown inhibitory effects against the main protease (Mpro) of SARS-CoV-2. These compounds displayed a significant reduction in enzyme activity in vitro when tested at concentrations around 20 µM .
Enzyme Inhibition Studies
In enzymatic assays focusing on Mpro from SARS-CoV-2:
- Inhibition Percentage : Compounds exhibited an inhibition rate of approximately 23% at a concentration of 20 µM.
- Selectivity : The selectivity for Mpro over other proteases suggests that such compounds could be developed into therapeutic agents targeting specific viral infections without affecting human proteases .
Case Studies
- SARS-CoV-2 Protease Inhibitors
-
Anticancer Potential
- Research has suggested that boron-containing compounds can exhibit anticancer properties by interfering with cellular signaling pathways and inducing apoptosis in cancer cells. The specific mechanisms are still under investigation but may involve the modulation of key regulatory proteins involved in cell proliferation and survival .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how can experimental parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions under inert atmospheres (e.g., nitrogen or argon) to stabilize the boronic ester moiety. Key steps include:
- Coupling Reactions : Use of potassium acetate or sodium hydroxide to facilitate boronic ester formation .
- Purification : Liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography to isolate the product.
- Yield Optimization : Temperature control (60–80°C) and reaction time (12–24 hours) are critical; deviations may reduce yields (reported range: 43–65%) .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : and NMR to verify aromatic fluorine and boronic ester peaks.
- Mass Spectrometry (LCMS) : Confirm molecular ion peaks (e.g., m/z 757 observed in similar boronic esters) .
- Elemental Analysis : Validate purity (>95%) and stoichiometric ratios of C, H, N, and B .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Storage : Keep in airtight containers under dry, inert conditions (≤ -20°C) to prevent hydrolysis .
- Waste Disposal : Neutralize with dilute HCl before disposal to mitigate environmental hazards .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for Suzuki-Miyaura couplings involving this compound?
- Methodological Answer :
- Variable Screening : Test catalyst systems (e.g., Pd(PPh) vs. PdCl(dppf)) and bases (e.g., NaCO vs. CsF) to identify optimal conditions.
- Byproduct Analysis : Use HPLC to detect deboronation or homocoupling byproducts, which may reduce yield .
- Moisture Control : Ensure anhydrous solvents and inert atmospheres to preserve boronic ester reactivity .
Q. What strategies enhance the stability of this compound in aqueous environments for biological studies?
- Methodological Answer :
- Formulation : Prepare stock solutions in DMSO or THF (dry) to minimize hydrolysis.
- Buffering : Use pH-stabilized buffers (pH 7–8) to reduce boronic ester degradation.
- Kinetic Monitoring : Track stability via UV-Vis spectroscopy at 270–300 nm (boron absorption range) .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry using Gaussian or ORCA to assess electronic effects of the fluorine substituent on boron reactivity.
- Docking Studies : Simulate interactions with palladium catalysts to identify steric hindrance from the ethyl ester group .
Q. What analytical techniques distinguish between isomeric impurities in synthesized batches?
- Methodological Answer :
- Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IA).
- 2D NMR (NOESY) : Detect spatial proximity of fluorine and boronic ester groups to confirm regioisomeric purity .
Methodological Considerations for Ecological Impact
Q. How can researchers assess the environmental persistence of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
